3,4-Didehydro-N(4)-deethylbrinzolamide is a sulfonamide compound derived from brinzolamide, characterized by the absence of hydrogens at the 3 and 4 positions and the removal of the N(4)-ethyl group. This modification alters its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is part of a broader class of carbonic anhydrase inhibitors, which are used primarily in the treatment of glaucoma and other conditions affecting intraocular pressure.
The compound can be found in various chemical databases, including PubChem and ChEBI, which provide detailed descriptions and classifications. For instance, PubChem lists it under the compound identifier 4635684, while ChEBI designates it as CHEBI:43411, highlighting its structural characteristics and biological relevance .
3,4-Didehydro-N(4)-deethylbrinzolamide is classified as a sulfonamide and a carbonic anhydrase inhibitor. Sulfonamides are known for their antibacterial properties, but in this case, the compound’s primary function relates to its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems.
The synthesis of 3,4-didehydro-N(4)-deethylbrinzolamide typically involves several chemical reactions that modify the parent brinzolamide structure. While specific synthetic pathways may vary, common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of synthesized compounds.
The molecular formula for 3,4-didehydro-N(4)-deethylbrinzolamide is C₁₄H₁₈N₂O₄S. Its structure features a sulfonamide group attached to a bicyclic core derived from brinzolamide. The absence of hydrogens at positions 3 and 4 introduces double bonds into the structure, affecting its reactivity and interaction with biological targets.
The compound can participate in several chemical reactions typical of sulfonamides:
These reactions are significant for understanding how 3,4-didehydro-N(4)-deethylbrinzolamide interacts with other molecules in biological systems or during synthetic procedures.
As a carbonic anhydrase inhibitor, 3,4-didehydro-N(4)-deethylbrinzolamide works by binding to the active site of carbonic anhydrase enzymes. This binding prevents the conversion of carbon dioxide to bicarbonate and protons, effectively reducing intraocular pressure by decreasing aqueous humor production in the eye.
Studies have shown that compounds like this one exhibit varying degrees of inhibition on different isoforms of carbonic anhydrase. Quantitative data on inhibition constants (Ki values) would provide insights into its potency compared to other inhibitors.
Relevant data from studies indicate that its solubility and stability profile are critical for its efficacy as a pharmaceutical agent.
3,4-Didehydro-N(4)-deethylbrinzolamide has potential applications in various scientific fields:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3